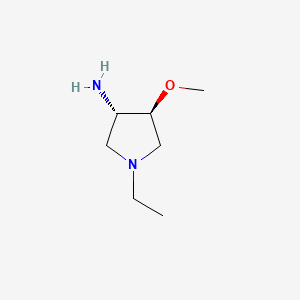

(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

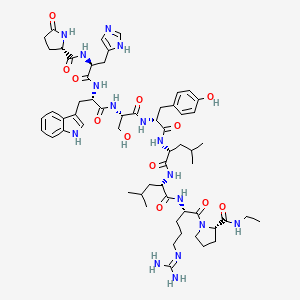

(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine, also known as (−)-cis-4,5-epoxy-2,3,6,7-tetrahydro-1H-azepino[5,4,3-cd]indole or ibogaine, is a psychoactive alkaloid derived from the root bark of the African shrub Tabernanthe iboga. It has been used traditionally in African spiritual practices and is currently being researched for its potential therapeutic effects on addiction and other psychiatric disorders.

Mécanisme D'action

Ibogaine has a complex mechanism of action, involving multiple neurotransmitter systems in the brain. It is thought to interact with receptors for serotonin, dopamine, and other neurotransmitters, as well as modulating ion channels and gene expression. It may also have anti-inflammatory and neuroprotective effects.

Biochemical and Physiological Effects:

Ibogaine has been shown to have a range of biochemical and physiological effects, including altering brain wave patterns, increasing heart rate and blood pressure, and inducing nausea and vomiting. It may also have anti-inflammatory and antioxidant effects.

Avantages Et Limitations Des Expériences En Laboratoire

Ibogaine has several advantages for use in laboratory experiments, including its ability to selectively target addiction-related pathways in the brain and its potential for long-lasting effects. However, its use is limited by safety concerns, including the risk of cardiac arrhythmias and seizures, and the lack of FDA approval.

Orientations Futures

There are several potential future directions for research on ibogaine, including:

1. Developing safer and more effective formulations for clinical use

2. Investigating the mechanisms underlying its anti-addictive effects

3. Exploring its potential for treating other psychiatric disorders, such as depression and PTSD

4. Studying its effects on neuroplasticity and brain development

5. Investigating its potential for use in combination with other therapies, such as psychotherapy and pharmacotherapy.

Méthodes De Synthèse

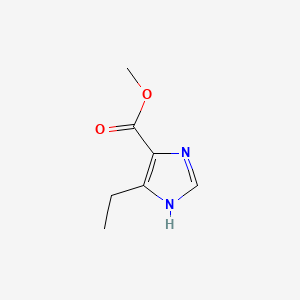

Ibogaine can be synthesized from the precursor compound voacangine, which is found in the root bark of the African tree Voacanga africana. The synthesis involves several chemical steps, including oxidation, reduction, and cyclization reactions. The final product is typically purified using chromatography techniques.

Applications De Recherche Scientifique

Ibogaine has been studied for its potential use in treating addiction to opioids, cocaine, and other drugs. It is thought to work by resetting the brain's reward pathways and reducing cravings. However, its use is currently limited due to safety concerns and the lack of FDA approval.

Propriétés

IUPAC Name |

(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-9-4-6(8)7(5-9)10-2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPGYVVKMKSHJT-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H]([C@H](C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)

![4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597257.png)

![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)